molecular formula C5H7BrO2 B8217044 (3S)-3-bromooxan-4-one

(3S)-3-bromooxan-4-one

Cat. No.: B8217044
M. Wt: 179.01 g/mol
InChI Key: ZGULSQDBOSMIBZ-BYPYZUCNSA-N
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Description

(3S)-3-bromooxan-4-one is a brominated heterocyclic compound featuring a six-membered oxygen-containing ring (oxane) with a ketone group at position 4 and a bromine atom at the stereogenic C3 position. Its stereochemistry (S-configuration) and bromine substitution make it a valuable intermediate in organic synthesis, particularly in the preparation of chiral molecules for pharmaceuticals or agrochemicals.

Properties

IUPAC Name

(3S)-3-bromooxan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c6-4-3-8-2-1-5(4)7/h4H,1-3H2/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGULSQDBOSMIBZ-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](C1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and utility of (3S)-3-bromooxan-4-one, it is compared with structurally related brominated cyclic ketones and stereoisomers.

Structural and Stereochemical Analogues

Compound Name Structure Key Features Biological Activity/Applications
This compound Oxane ring, C3-Br (S-configuration) Chiral bromine, ketone at C4; used in asymmetric synthesis Intermediate for antimalarial hybrids
(3R)-3-bromooxan-4-one Oxane ring, C3-Br (R-configuration) Stereoisomer; differences in reactivity due to enantiomeric effects Limited data; potential stereoselectivity studies
(3S,4S)-3-bromo-4-methylhexane Linear chain, C3-Br, C4-CH3 (S,S) Aliphatic bromoalkane; stereochemistry impacts physical properties No direct biological data
4-bromotetrahydro-2H-pyran-3-one Similar oxane derivative, Br at C4 Bromine position alters electronic effects; less steric hindrance at C3 Unreported in current literature

Physicochemical Properties

Property This compound (3R)-3-bromooxan-4-one 4-bromotetrahydro-2H-pyran-3-one
Melting Point ~85–90°C (estimated) Similar ~75–80°C (estimated)
Solubility Moderate in polar solvents Comparable Higher due to ketone positioning
LogP ~1.2 ~1.2 ~0.8

Note: Data extrapolated from analogous brominated oxanes; experimental values are scarce.

Research Findings and Limitations

  • Antimalarial Hybrids : this compound derivatives exhibit promise in drug discovery, with hybrid molecules showing >3× potency against resistant malaria strains .
  • Stereochemical Impact : The S-configuration at C3 likely optimizes target binding, as seen in related compounds where enantiomers display divergent bioactivities.
  • Gaps in Data : Direct studies on this compound’s toxicity, metabolic stability, or in vivo efficacy are absent. Comparisons rely on structurally related hybrids or aliphatic bromoalkanes .

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